Dibenzylphosphat

Übersicht

Beschreibung

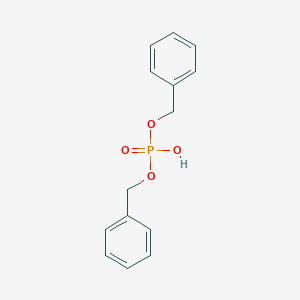

Dibenzyl phosphate is a dialkyl phosphate .

Synthesis Analysis

Dibenzyl phosphate can be synthesized by a three-step reaction from benzalcohol with phosphorus trichloride . An efficient and expedient protocol for the synthesis of benzyl phosphonates using KI/K2CO3 as a catalytic system and PEG-400 as benign solvent has been developed . The reaction proceeds smoothly at room temperature achieving excellent selectivity and yield of the corresponding products .

Molecular Structure Analysis

The molecular formula of Dibenzyl phosphate is C14H15O4P . The InChI is 1S/C14H15O4P/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,15,16) . The Canonical SMILES is C1=CC=C(C=C1)COP(=O)(O)OCC2=CC=CC=C2 .

Chemical Reactions Analysis

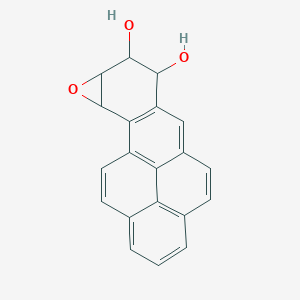

Dibenzyl phosphate can be used to promote the monoselective ortho-C-H alkylation of N-quinolyl benzamides with primary and secondary alkyl iodides . It can also be used for the ring-opening reaction of epoxide such as benzylglycidol to synthesize dihydroxyacetone phosphate (DHAP) .

Physical And Chemical Properties Analysis

Dibenzyl phosphate appears as a white powder . The melting point ranges from 78 - 80 °C . The boiling point is predicted to be 427.6±48.0 °C . The molecular weight is 278.24 g/mol .

Wissenschaftliche Forschungsanwendungen

Organische Synthese Ortho-C-H-Alkylierung

Dibenzylphosphat wird verwendet, um die monoselektive ortho-C-H-Alkylierung von N-Chinolylbenzamiden mit primären und sekundären Alkyliodiden zu fördern. Diese Anwendung ist im Bereich der organischen Synthese von Bedeutung, wo selektive Alkylierungsreaktionen entscheidend für die Konstruktion komplexer Moleküle sind .

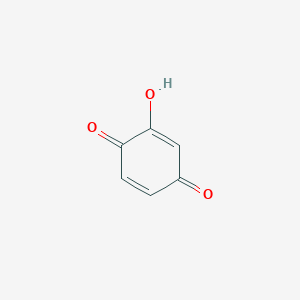

Synthese von Dihydroxyacetonphosphat (DHAP)

Es erleichtert die Ringöffnungsreaktion von Epoxiden wie Benzyl-glycidol, um DHAP zu synthetisieren, ein wichtiges Zwischenprodukt in der Lipidbiosynthese und Glykolyse .

3. Synthese von stereospezifischen 1,2-trans-Glycosylphosphaten this compound dient als Reaktant für die Synthese von stereospezifischen 1,2-trans-Glycosylphosphaten, die bei der Synthese komplexer Kohlenhydrate wertvoll sind .

Phosphatidsäuresynthese

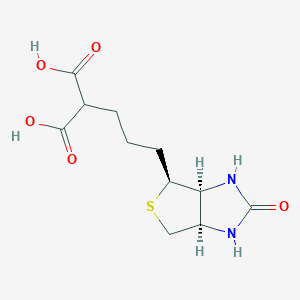

Mit einem CoIII (salen)OTs-Katalysator öffnet this compound eine Vielzahl von terminalen Epoxiden mit ausgezeichneter Regioselektivität und Ausbeuten von bis zu 85%. Diese Reaktion wird für eine hocheffiziente Synthese von enantiomerenreinen gemischten Diacylphosphatidsäuren verwendet, einschließlich eines photoschaltbaren Phosphatidsäuremimikums .

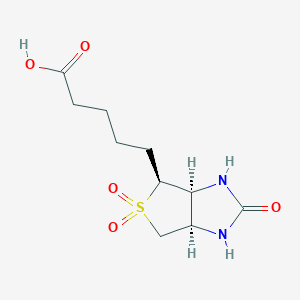

Phosphorylierung in organischen Synthesen

Eine große Auswahl an Substraten wurde erfolgreich mit this compound phosphoryliert, und diese Transformation wurde oft als ein SchlüsselsSchritt in vielen Synthesen zitiert. Die Debenzylierung der resultierenden Dibenzylphosphoryl-Gruppe ist in der Regel einfach und liefert sauber das entsprechende Phosphat .

Einfache Synthese von funktionellen Phosphaten

Eine metallfreie, toxische Chloridreagenz-freie Aktivierungsstrategie verschiedener Phosphate mit Tf2O und Pyridin ermöglicht eine einfache Synthese von funktionellen Phosphaten wie Alkylphosphaten, Azaphosphaten, Thiophosphaten und gemischten Diarylphosphaten über eine transiente Phosphorylpyridiniumspezies .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Dibenzyl phosphate, also known as Dibenzyl hydrogen phosphate, is a versatile compound that interacts with various targets. It is primarily used in organic synthesis .

Mode of Action

Dibenzyl phosphate acts as a reactant in several chemical reactions. For instance, it promotes the monoselective ortho-C-H alkylation of N-quinolyl benzamides with primary and secondary alkyl iodides . It also participates in the ring-opening reaction of epoxides such as benzylglycidol to synthesize dihydroxyacetone phosphate (DHAP) .

Biochemical Pathways

The biochemical pathways involving Dibenzyl phosphate are primarily related to its role in organic synthesis . It is involved in the synthesis of phosphates and phosphites through esterification, hydrolysis, and oxidation . It also plays a role in the phosphorylation of amines, alcohols, and sulfoximines .

Pharmacokinetics

As a compound primarily used in organic synthesis, its bioavailability and pharmacokinetic profile may vary depending on the specific context and application .

Result of Action

The result of Dibenzyl phosphate’s action is largely dependent on the specific chemical reaction it is involved in. For example, in the monoselective ortho-C-H alkylation of N-quinolyl benzamides, it helps facilitate the alkylation process . In the ring-opening reaction of epoxides, it aids in the synthesis of DHAP .

Action Environment

The action, efficacy, and stability of Dibenzyl phosphate can be influenced by various environmental factors. These may include the presence of other reactants, temperature, pH, and solvent conditions. For instance, its storage temperature is recommended to be 2-8°C to maintain its stability .

Eigenschaften

IUPAC Name |

dibenzyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15O4P/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFFVHSMHLDSLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COP(=O)(O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1033402 | |

| Record name | Dibenzyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1033402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1623-08-1 | |

| Record name | Dibenzyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1623-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1033402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzyl hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZYLPHOSPHORIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y65R35LZ0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Dibenzyl phosphate?

A1: Dibenzyl phosphate has the molecular formula C14H15O4P and a molecular weight of 278.24 g/mol.

Q2: What spectroscopic data is available for characterizing Dibenzyl phosphate?

A2: Dibenzyl phosphate can be characterized using several spectroscopic methods, including Infrared (IR) spectroscopy [].

Q3: How does Dibenzyl phosphate perform as an additive in Polyvinyl chloride (PVC)?

A3: Dibenzyl phosphate can be used as a plasticizer and protonating agent in PVC blends with polyaniline []. Thermal analysis suggests that its incorporation influences the thermal stability of the resulting blends.

Q4: Is there a difference in stability among PVC blends containing different phosphate plasticizers?

A4: Yes, thermal analysis studies revealed that PVC/polyaniline blends plasticized with bis(2‐ethylhexyl) hydrogen phosphate exhibited higher thermal stability compared to those plasticized with Dibenzyl phosphate, diphenyl phosphate, or bis(4‐nitrophenyl) phosphate [].

Q5: Can Dibenzyl phosphate be used in the synthesis of Dihydroxyacetone phosphate (DHAP)?

A5: Yes, Dibenzyl phosphate plays a key role in a novel synthesis route for DHAP. This method involves the regioselective ring opening of benzylglycidol using Dibenzyl phosphate mediated by Lewis acids [, ].

Q6: What role does Dibenzyl phosphate play in the synthesis of phosphatidic acids?

A6: Dibenzyl phosphate acts as a nucleophile in the cobalt(salen)-catalyzed ring-opening of terminal epoxides, leading to the formation of phosphatidic acids with excellent regioselectivity [].

Q7: Can Dibenzyl phosphate be used in carbohydrate chemistry?

A7: Yes, Dibenzyl phosphate is frequently employed in carbohydrate chemistry for the phosphorylation of glycosyl halides. This reaction allows for the synthesis of various glycosyl phosphates, which are important intermediates in the synthesis of complex carbohydrates [, , , , ].

Q8: How does the reaction of peracetylated glycosyl bromides with Dibenzyl phosphate proceed?

A8: The reaction proceeds via phase transfer catalysis, employing tetrabutylammonium hydrogen sulfate as the catalyst []. This reaction exhibits complete inversion at the anomeric centers, leading to the stereospecific formation of 1,2-trans-β-D-glycosyl phosphates.

Q9: Are there any reported computational studies related to Dibenzyl phosphate?

A9: While specific computational studies on Dibenzyl phosphate itself are limited within the provided research, computational techniques like QSAR could be used to predict the activity and properties of Dibenzyl phosphate and its derivatives.

Q10: How does modifying the structure of Dibenzyl phosphate affect its reactivity?

A10: Substituting the benzyl groups in Dibenzyl phosphate with different alkyl groups impacts the compound's reactivity and physicochemical properties []. For instance, shorter alkyl chains tend to increase water solubility.

Q11: Does the stereochemistry of Dibenzyl phosphate derivatives impact their activity as glycosidase inhibitors?

A11: Yes, the stereochemistry of 2-deoxy-2-fluoroglycosides with Dibenzyl phosphate and phosphonate aglycones influences their ability to inactivate retaining α- and β-glycosidases []. For example, β-d-gluco-configured derivatives effectively inactivated β-glucosidases, while α-gluco-configured derivatives acted as slow substrates.

Q12: How stable is Dibenzyl phosphate under various conditions?

A12: While specific stability data for Dibenzyl phosphate is not extensively discussed in the provided research, its stability would be influenced by factors like pH, temperature, and presence of other chemical species.

Q13: Are there specific SHE regulations pertaining to Dibenzyl phosphate?

A13: While specific SHE regulations for Dibenzyl phosphate are not explicitly mentioned in the research, it's crucial to handle and dispose of this chemical following established laboratory safety guidelines and relevant regulations for chemical substances.

Q14: What analytical methods are used to characterize and quantify Dibenzyl phosphate?

A15: Researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and chromatographic methods (e.g., High-Performance Liquid Chromatography - HPLC) to characterize and quantify Dibenzyl phosphate [, , ].

Q15: What is the environmental fate of Dibenzyl phosphate?

A16: While not extensively studied in the provided research, Dibenzyl phosphate and its degradation products have been detected in environmental samples, suggesting its potential persistence and bioaccumulation []. Further investigation is needed to assess its long-term environmental impact fully.

Q16: What is the solubility of Dibenzyl phosphate in different solvents?

A17: Dibenzyl phosphate's solubility varies depending on the solvent. It exhibits good solubility in organic solvents like benzene [], toluene [], and dichloromethane but is generally less soluble in water.

Q17: Are there alternative reagents to Dibenzyl phosphate in synthetic chemistry?

A19: Yes, depending on the specific reaction, alternative phosphorylating agents like diphenyl phosphate, bis(2‐ethylhexyl) hydrogen phosphate, or bis(4‐nitrophenyl) phosphate can be employed []. The choice of reagent often depends on factors such as reactivity, selectivity, and ease of purification.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Hydroxybenzo[a]pyrene](/img/structure/B196084.png)